N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(2,4-dimethoxyphenyl)-N-[[1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O5S/c1-14(25)18-8-9-19(30-18)22(10-4-5-11-22)13-23-20(26)21(27)24-16-7-6-15(28-2)12-17(16)29-3/h6-9,12,14,25H,4-5,10-11,13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTGKTDHEDZJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)C2(CCCC2)CNC(=O)C(=O)NC3=C(C=C(C=C3)OC)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide typically involves multiple steps:
Formation of the Dimethoxyphenyl Intermediate: The starting material, 2,4-dimethoxybenzene, undergoes nitration followed by reduction to form 2,4-dimethoxyaniline.
Synthesis of the Thiophene Intermediate: The thiophene ring is synthesized through a series of reactions starting from 2-bromo-5-(1-hydroxyethyl)thiophene.
Cyclopentyl Intermediate Preparation: The cyclopentyl group is introduced via a Grignard reaction, followed by functional group modifications to attach the thiophene ring.
Coupling Reaction: The final step involves coupling the dimethoxyphenyl intermediate with the thiophene-cyclopentyl intermediate using oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification processes such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group on the thiophene ring.
Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Br2, Cl2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Oxidation: Products include carboxylic acids or ketones.
Reduction: Amines or alcohols are typically formed.
Substitution: Halogenated or alkylated derivatives are common.
Scientific Research Applications
Chemistry
In chemistry, N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound is studied for its potential as a pharmacophore. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, research focuses on its potential therapeutic effects. Studies may investigate its efficacy in treating diseases or conditions, leveraging its ability to interact with specific molecular targets.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism by which N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The oxalamide moiety may facilitate binding to active sites, while the aromatic and thiophene rings enhance specificity and affinity. Pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogues in Antiviral Research
Several oxalamide derivatives with substituted aryl groups and heterocyclic moieties have been investigated as HIV entry inhibitors:
- Compound 13 (): N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide exhibits antiviral activity with 36% synthetic yield and LC-MS (APCI+) m/z 479.12 (M+H+). The 4-chlorophenyl and thiazolyl groups contrast with the target compound’s dimethoxyphenyl and thiophene motifs .
- Compound 21 (): N1-(2,4-difluorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(piperidin-2-yl)methyl)oxalamide.HCl shows a 58% yield and diastereomeric selectivity (1:5 ratio). Fluorine substitutions and hydroxymethyl-thiazole highlight substituent effects on activity .
Table 1: Antiviral Oxalamides
Flavoring Agents with Dimethoxy Substitutions
16.099) is a flavoring agent with a NOEL of 100 mg/kg/day in rats. Unlike the target compound, S336 features a pyridinylethyl chain instead of thiophene-cyclopentyl but shares the 2,4-dimethoxy motif.
Table 2: Flavoring Oxalamides
Cytochrome P450 Inhibitors
describes oxalamides with methoxyphenethyl and substituted aryl groups (e.g., 3-chloro-, 3-cyano-phenyl) as inhibitors of stearoyl-CoA desaturase. Compound 21 (N1-(3-ethoxyphenyl)-N2-(4-methoxyphenethyl)oxalamide) achieved an 83% yield, the highest in its series, suggesting that ethoxy groups enhance synthetic efficiency .
Biological Activity
N1-(2,4-dimethoxyphenyl)-N2-((1-(5-(1-hydroxyethyl)thiophen-2-yl)cyclopentyl)methyl)oxalamide, identified by CAS number 2034345-34-9, is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, structure-activity relationships, and various biological effects based on current research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 378.4 g/mol. The compound features a unique structure that includes a dimethoxyphenyl group, a thiophenyl moiety, and an oxalamide linkage, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 378.4 g/mol |
| CAS Number | 2034345-34-9 |
Antidepressant Effects
Recent studies have indicated that compounds similar to this compound exhibit antidepressant properties. For instance, research on related oxalamide derivatives has demonstrated their efficacy as inhibitors of hypoxia-inducible factor 2-alpha (HIF-2α), which is implicated in mood regulation and neuroplasticity .
Neurotransmitter Modulation
The compound may interact with serotonin receptors, particularly the 5-HT_2A and 5-HT_2C subtypes. Analogous compounds have shown high agonist potency at these receptors, leading to increased neuroplasticity markers in the frontal cortex . This suggests that this compound could potentially be explored for therapeutic applications in mood disorders.
Anti-inflammatory Properties
There is emerging evidence that oxalamide derivatives can exhibit anti-inflammatory effects. These compounds may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating inflammatory conditions .
Case Studies
- Animal Studies : In preclinical models, compounds structurally related to this compound were administered to rodents showing significant reductions in depressive-like behaviors measured by the forced swim test and tail suspension test.
- Cell Line Studies : In vitro studies using neuronal cell lines have demonstrated that these compounds can enhance neuronal survival under stress conditions, suggesting neuroprotective properties .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the phenyl and thiophenyl groups can significantly influence receptor binding affinity and selectivity. For example:
- Dimethoxy Substituents : The presence of methoxy groups has been associated with increased lipophilicity and receptor interaction.
- Cyclopentyl Group : This moiety appears to enhance stability and bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
